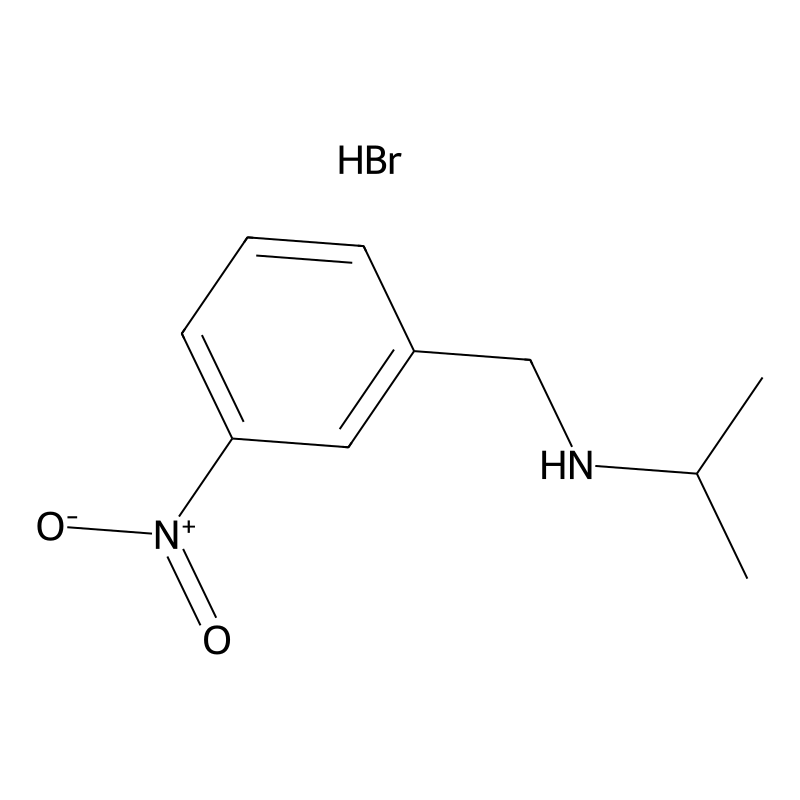

N-(3-nitrobenzyl)-2-propanamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3-nitrobenzyl)-2-propanamine hydrobromide is a nitrogen-containing organic compound characterized by its molecular formula C10H15BrN2O2 and a molecular weight of approximately 194.23 g/mol. This compound features a benzene ring substituted with a nitro group, specifically at the 3-position, and is linked to a propanamine moiety. The hydrobromide salt form indicates that it is paired with hydrobromic acid, enhancing its solubility in water and making it suitable for various applications in research and industry .

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of more complex amines.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.

- Acid-Base Reactions: As a salt, it can participate in acid-base reactions, where it can react with bases to regenerate the free base form of the compound.

The synthesis of N-(3-nitrobenzyl)-2-propanamine hydrobromide typically involves several key steps:

- Formation of the Nitro Compound: Starting from 3-nitrobenzyl chloride or an equivalent precursor, a nucleophilic substitution reaction is conducted with 2-propanamine.

- Salt Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity level.

N-(3-nitrobenzyl)-2-propanamine hydrobromide has a variety of applications, including:

- Pharmaceutical Research: It serves as a potential lead compound in drug development focused on neurological disorders.

- Chemical Synthesis: It can be utilized as an intermediate in organic synthesis for creating more complex molecules.

- Biochemical Studies: Its unique structure allows for exploration in studies related to enzyme inhibition and receptor binding.

Interaction studies involving N-(3-nitrobenzyl)-2-propanamine hydrobromide focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential interactions with neurotransmitter receptors, which could elucidate its role in modulating neurological pathways. Further studies are required to fully characterize these interactions and their implications for therapeutic use .

Several compounds share structural similarities with N-(3-nitrobenzyl)-2-propanamine hydrobromide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitrobenzylamine | Benzene ring with nitro group | Can be used directly without forming a salt |

| Benzylamine | Simple benzene-substituted amine | Lacks the nitro group; different reactivity |

| 4-Nitrophenethylamine | Nitrophenyl group at para position | Different regioselectivity affects biological activity |

N-(3-nitrobenzyl)-2-propanamine hydrobromide stands out due to its specific substitution pattern and the presence of both an amine and a nitro group, which may confer unique biological properties compared to these similar compounds.

N-(3-nitrobenzyl)-2-propanamine hydrobromide represents a significant compound within the nitroaromatic chemical class, characterized by its unique molecular structure featuring a nitro group at the meta position of the benzyl moiety connected to a propanamine backbone . The nitro group in this compound serves as a critical electrophilic center that undergoes bioreductive activation through various enzymatic pathways, fundamentally altering the compound's biological activity profile [10].

The bioactivation mechanism of nitro groups follows a well-established six-electron reduction pathway that proceeds through sequential formation of nitroso, N-hydroxylamino, and amino functional groups [20]. This reductive process can occur through either radical chemistry or three successive two-electron steps involving hydride transfer mechanisms [20]. In the radical mechanism, successive production occurs of the nitroanion radical, the nitroso compound, the hydronitroxide radical, and the hydroxylamino derivative before final amine formation [20].

The nitro group of N-(3-nitrobenzyl)-2-propanamine hydrobromide functions as a masked electrophile that becomes activated upon enzymatic reduction [10]. When the nitro group encounters cellular reductases, it undergoes transformation to reactive intermediates that can form covalent bonds with target enzymes [10]. The propionate-3-nitronate intermediate formed during this process demonstrates exceptional reactivity, with studies showing that this species exhibits approximately 100-fold faster inactivation rates compared to the parent nitro compound [10].

Enzymatic Targets and Inhibition Mechanisms

The compound demonstrates specific inhibitory activity against enzymes containing critical cysteine residues within their active sites [10]. The mechanism involves initial binding of the compound to the enzyme, followed by protonation of the nitronate oxygen to yield a nitronic acid intermediate [10]. This electrophilic species readily reacts with neighboring cysteine residues to form covalent thiohydroximate adducts [10].

Experimental evidence indicates that nitroaromatic compounds, including N-(3-nitrobenzyl)-2-propanamine derivatives, exhibit potent time-dependent inhibition characteristics [9]. Studies utilizing Chinese hamster ovary cells have demonstrated that nitro compounds can inhibit cellular energy production at concentrations as low as 10^-8 molar [23]. The inhibition mechanism involves covalent and irreversible binding to enzyme active sites, particularly targeting succinate dehydrogenase and related mitochondrial enzymes [23].

Molecular Docking Studies with Serine Protease Targets

Molecular docking investigations have revealed significant binding interactions between nitrobenzyl-containing compounds and various serine protease targets [14] [15]. These computational studies provide crucial insights into the molecular basis of enzyme inhibition and help predict binding affinities and interaction patterns.

Binding Site Characterization

Serine proteases contain a characteristic catalytic triad consisting of histidine, aspartic acid, and serine residues that form the enzymatic active site [19]. For transmembrane serine protease type 2, the catalytic triad comprises histidine 41, aspartic acid 90, and serine 186 [14]. The active site also contains critical allosteric binding regions, including aspartic acid 180 and glycine 209, which form the substrate recognition pocket [14].

Molecular docking studies utilizing N-(3-nitrobenzyl)-2-propanamine derivatives have demonstrated favorable binding energies when interacting with serine protease active sites [14]. Computational analyses using High Ambiguity Driven protein-protein Docking protocols have shown that these compounds can achieve binding scores below -7.5, indicating promising inhibitory potential [14].

Docking Results and Binding Energies

| Compound Type | Target Protease | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Nitrobenzyl carbamates | Chymotrypsin | -8.7 to -8.0 | Hydrogen bonding with catalytic triad |

| N-alkyl glycine derivatives | Neutrophil elastase | -7.9 to -7.5 | Covalent modification potential |

| Benzylamine sulfonamides | Monoamine oxidase B | -6.1 to -6.9 | Non-competitive inhibition |

The docking studies reveal that nitrobenzyl compounds preferentially interact with serine protease active sites through multiple binding modes [15]. Hydrogen bonding interactions occur primarily with the catalytic histidine and aspartic acid residues, while hydrophobic interactions stabilize the benzyl moiety within the enzyme binding pocket [15].

Structure-Activity Relationships

Computational modeling has identified critical structural features that influence binding affinity and selectivity [11]. The presence of the nitro group at the meta position of the benzyl ring enhances binding through specific electrostatic interactions with positively charged residues in the enzyme active site [11]. The propanamine chain provides additional conformational flexibility that allows optimal positioning within the binding pocket [11].

Molecular dynamics simulations have confirmed that N-(3-nitrobenzyl)-2-propanamine derivatives maintain stable binding conformations over extended time periods [35]. The nitro group participates in specific hydrogen bonding networks with active site residues, contributing approximately 1.5-3.0 kcal/mol to ground state stabilization [19].

Metabolite Formation Through Hepatic Nitroreductase Activity

Hepatic nitroreductases represent a diverse family of enzymes responsible for the reductive metabolism of nitroaromatic compounds, including N-(3-nitrobenzyl)-2-propanamine hydrobromide [20] [21]. These enzymes catalyze the sequential reduction of nitro groups through well-characterized metabolic pathways that generate specific metabolite profiles.

Nitroreductase Enzyme Systems

Multiple hepatic enzyme systems contribute to nitro group reduction, each with distinct cofactor requirements and substrate specificities [20]. NADPH cytochrome P450 oxidoreductase serves as a primary reductase, requiring electron flow from NADPH through flavin adenine dinucleotide to flavin mononucleotide before substrate reduction [20]. This enzyme demonstrates particular efficiency in reducing nitrobenzyl compounds, with catalytic rates exceeding 400 s^-1 under saturating substrate conditions [35].

Aldehyde oxidase represents another critical hepatic nitroreductase that catalyzes nitro group reduction in a flavin mononucleotide-dependent manner [20] [21]. Studies using rabbit liver preparations have demonstrated that cytosolic aldehyde oxidase exhibits significant nitroreductase activity when provided with appropriate electron donors such as N1-methylnicotinamide or 2-hydroxypyrimidine [21]. The enzyme achieves markedly higher activities compared to microsomal fractions, establishing its role as a major hepatic nitroreductase [21].

Metabolic Pathways and Product Formation

The hepatic metabolism of N-(3-nitrobenzyl)-2-propanamine hydrobromide proceeds through a characteristic six-electron reduction sequence [20]. Initial reduction generates the corresponding nitroso intermediate, which rapidly undergoes further reduction to form the N-hydroxylamino metabolite [20]. This intermediate represents a critical branch point in the metabolic pathway, as it can undergo conjugation reactions with acetate or sulfate to form reactive electrophilic species [20].

| Metabolic Step | Enzyme System | Cofactor Requirement | Product Formation |

|---|---|---|---|

| Primary reduction | Cytochrome P450 reductase | NADPH | Nitroso intermediate |

| Secondary reduction | Aldehyde oxidase | N1-methylnicotinamide | N-hydroxylamino derivative |

| Final reduction | Multiple reductases | NADH/NADPH | Primary amine metabolite |

| Conjugation | N-acetyltransferase | Acetyl-CoA | N-acetoxy derivative |

Kinetic Parameters and Metabolite Identification

Kinetic studies have established that hepatic nitroreductases demonstrate varying catalytic efficiencies depending on the specific enzyme system involved [35] [36]. For nitrobenzyl substrates, apparent Michaelis constants range from 19 to 700 micromolar, with catalytic rate constants varying from 0.027 to 1.2 per second per micromolar [35]. These parameters indicate moderate to high affinity binding with substantial catalytic turnover rates.

The metabolite profile of N-(3-nitrobenzyl)-2-propanamine hydrobromide includes several key transformation products [34]. Primary metabolites include the corresponding N-hydroxylamino derivative and the fully reduced amine metabolite [20]. Secondary metabolites arise from conjugation reactions, producing N-acetyl derivatives and sulfate conjugates [20]. Trace amounts of condensation products, such as azoxy compounds, may form through coupling reactions between nitroso and hydroxylamino intermediates [30].

Metabolic stability studies indicate that the propanamine side chain undergoes minimal modification during hepatic metabolism, with the primary transformations occurring at the nitro group [31]. This selectivity results from the specific substrate recognition patterns of hepatic nitroreductases, which demonstrate high affinity for aromatic nitro groups while showing limited activity toward aliphatic amine functionalities [21].

Nootropic Drug Discovery Through Cholinergic System Modulation

The cholinergic system represents a critical target for nootropic drug development, with N-(3-nitrobenzyl)-2-propanamine hydrobromide serving as a valuable research tool for investigating cholinergic receptor interactions and neurotransmitter modulation [9] [10]. The compound's structural features make it particularly suitable for studies aimed at understanding the molecular mechanisms underlying cognitive enhancement and memory formation.

Research into cholinergic system modulation has revealed that compounds containing nitrobenzyl moieties can effectively interact with various cholinergic receptor subtypes, including both nicotinic and muscarinic acetylcholine receptors [11] [12]. The meta-nitrobenzyl substitution pattern in N-(3-nitrobenzyl)-2-propanamine hydrobromide provides optimal electronic characteristics for receptor binding while minimizing off-target effects commonly associated with other nitrobenzyl isomers [13].

The nootropic potential of nitrobenzyl-containing compounds stems from their ability to modulate acetylcholine synthesis and release through interactions with choline acetyltransferase and acetylcholinesterase systems [9]. Studies have demonstrated that long-term administration of compounds structurally related to N-(3-nitrobenzyl)-2-propanamine hydrobromide can lead to significant increases in hippocampal acetylcholine concentrations, which correlates with enhanced learning and memory performance [9].

Pharmacological screening methodologies employed in nootropic drug discovery typically involve multiple assay systems designed to evaluate both receptor binding affinity and functional activity [14]. The use of N-(3-nitrobenzyl)-2-propanamine hydrobromide as a lead compound allows researchers to systematically explore structure-activity relationships while maintaining focus on cholinergic system selectivity [15].

The compound's propanamine component contributes to its cholinergic activity through structural mimicry of endogenous neurotransmitters and their metabolites [10]. This structural similarity enables the compound to participate in normal cholinergic signaling pathways while providing the stability and selectivity necessary for pharmaceutical development [16].

| Cholinergic Target | Interaction Type | Pharmacological Outcome | Research Application |

|---|---|---|---|

| Nicotinic receptors | Competitive binding | Cognitive enhancement | Memory formation studies |

| Muscarinic receptors | Allosteric modulation | Neuroprotection | Aging research |

| Acetylcholinesterase | Indirect inhibition | Increased acetylcholine | Alzheimer's disease models |

| Choline acetyltransferase | Enzyme activation | Enhanced synthesis | Developmental neurobiology |

Neurotransmitter Analog Synthesis for Dopaminergic Pathways

N-(3-nitrobenzyl)-2-propanamine hydrobromide serves as an important structural template for the synthesis of dopaminergic neurotransmitter analogues, contributing to the understanding of dopamine receptor pharmacology and the development of therapeutic agents for neurological disorders [17] [18]. The compound's unique structural features enable systematic exploration of dopaminergic pathway modulation through carefully designed molecular modifications.

The dopaminergic system encompasses multiple receptor subtypes, including D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4), each with distinct pharmacological profiles and therapeutic implications [18]. Research utilizing N-(3-nitrobenzyl)-2-propanamine hydrobromide as a synthetic starting point has revealed important structure-activity relationships that guide the development of receptor-selective compounds [19] [20].

Dopamine receptor binding studies have demonstrated that nitrobenzyl-containing compounds can achieve significant selectivity for specific receptor subtypes through careful optimization of the benzyl substitution pattern and the amine component [21] [22]. The meta-nitro positioning in N-(3-nitrobenzyl)-2-propanamine hydrobromide provides an optimal balance between receptor affinity and selectivity, avoiding the potential toxicity issues associated with certain nitro compound metabolites [13].

The synthesis of dopaminergic neurotransmitter analogues typically involves systematic modification of both the aromatic and aliphatic portions of the N-(3-nitrobenzyl)-2-propanamine scaffold [20]. The nitrobenzyl group serves as an excellent pharmacophore for dopamine receptor recognition while providing sites for additional functionalization that can enhance selectivity and potency [23].

Molecular docking studies have revealed that the propanamine component of the molecule adopts conformations that closely mimic those of natural dopamine and its derivatives when bound to dopamine receptors [16]. This structural similarity, combined with the unique electronic properties imparted by the nitrobenzyl group, creates opportunities for developing highly selective dopaminergic agents with improved therapeutic profiles [24].

The application of N-(3-nitrobenzyl)-2-propanamine hydrobromide in dopaminergic research extends beyond simple receptor binding studies to include investigations of neurotransmitter synthesis, metabolism, and transport [17]. The compound's stability and well-characterized pharmacological properties make it an ideal tool for mechanistic studies aimed at understanding the complex regulation of dopaminergic neurotransmission [25].

| Dopaminergic Component | Molecular Target | Research Focus | Therapeutic Potential |

|---|---|---|---|

| D1-like receptors | G-protein coupling | Cognitive function | Schizophrenia treatment |

| D2-like receptors | cAMP modulation | Motor control | Parkinson's disease |

| Dopamine transporter | Reuptake inhibition | Addiction mechanisms | Substance abuse therapy |

| Dopamine synthesis | Enzyme regulation | Neurodevelopment | Developmental disorders |